molecular formula C11H19N3O5 B14649310 N,3-Dimethyl-3,4-dihydrocytidine CAS No. 52980-85-5

N,3-Dimethyl-3,4-dihydrocytidine

Cat. No.: B14649310
CAS No.: 52980-85-5
M. Wt: 273.29 g/mol
InChI Key: UGMOZCNKWJTKFJ-HXURKHJASA-N
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Description

N,3-Dimethyl-3,4-dihydrocytidine is a modified nucleoside characterized by a partially saturated pyrimidine ring (3,4-dihydrocytidine backbone) with methyl substitutions at the N (amino) and 3 positions.

Properties

CAS No.

52980-85-5

Molecular Formula

C11H19N3O5

Molecular Weight

273.29 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-4-(methylamino)-4H-pyrimidin-2-one

InChI

InChI=1S/C11H19N3O5/c1-12-7-3-4-14(11(18)13(7)2)10-9(17)8(16)6(5-15)19-10/h3-4,6-10,12,15-17H,5H2,1-2H3/t6-,7?,8-,9-,10-/m1/s1

InChI Key

UGMOZCNKWJTKFJ-HXURKHJASA-N

Isomeric SMILES

CNC1C=CN(C(=O)N1C)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

CNC1C=CN(C(=O)N1C)C2C(C(C(O2)CO)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-Dimethyl-3,4-dihydrocytidine typically involves the alkylation of cytidine derivatives. One common method includes the reaction of cytidine with methylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the methylation process. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also incorporate continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,3-Dimethyl-3,4-dihydrocytidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The methyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in alcohol or ether solvents.

    Substitution: Nucleophiles such as halides or amines; reactions are performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce demethylated compounds. Substitution reactions result in the formation of various substituted nucleoside analogs.

Scientific Research Applications

N,3-Dimethyl-3,4-dihydrocytidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.

    Biology: Studied for its potential role in modulating gene expression and RNA function.

    Medicine: Investigated for its antiviral and anticancer properties. It has shown promise in inhibiting the replication of certain viruses and in inducing apoptosis in cancer cells.

    Industry: Utilized in the development of nucleoside-based pharmaceuticals and as a research tool in drug discovery.

Mechanism of Action

The mechanism of action of N,3-Dimethyl-3,4-dihydrocytidine involves its incorporation into RNA or DNA, where it can interfere with normal nucleic acid function. The methyl groups may hinder the proper base pairing and replication processes, leading to the inhibition of viral replication or the induction of cell death in cancer cells. The compound may also interact with specific enzymes and molecular pathways involved in nucleic acid metabolism.

Comparison with Similar Compounds

Core Structural Features

The dihydrocytidine or dihydropyridine moiety is a common feature among analogues, conferring reduced aromaticity and altered electronic properties. Key comparisons include:

Compound Core Structure Substituents Key Modifications
N,3-Dimethyl-3,4-dihydrocytidine 3,4-Dihydrocytidine N-methyl, 3-methyl Dual methyl groups
3-Methylcytidine 3,4-Dihydrocytidine 3-methyl Single methyl group at C3
Nifedipine 1,4-Dihydropyridine 2,6-dimethyl, 3-nitro-phenyl Ester groups, nitro substitution
Dihydroacridine derivatives () 3,4-Dihydroacridine Dibromo, hydrazinecarbothiomide Halogenation and hydrazine linkers
  • Ring Saturation : Unlike aromatic cytidine, the 3,4-dihydro configuration reduces conjugation, increasing susceptibility to oxidation but improving solubility in polar solvents .

Physicochemical Properties

Limited data for this compound necessitates extrapolation from analogues:

Property This compound (Hypothetical) 3-Methylcytidine Nifedipine
Melting Point ~200–220°C (estimated) Not reported 172–174°C
Solubility Moderate in polar solvents High in DMSO Low in water, high in ethanol
Spectral Data (IR) Expected C=O, C≡N peaks C≡N absorption observed Nitro (NO₂) stretch at 1520 cm⁻¹
  • Stability : The dihydrocytidine core may confer lower thermal stability compared to aromatic counterparts like Nifedipine, which retains rigidity due to its nitro group .

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